
Methyl 3-bromo-5-formyl-2-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-bromo-5-formyl-2-methoxybenzoate: is an organic compound with the molecular formula C10H9BrO4 It is a derivative of benzoic acid and contains bromine, formyl, and methoxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-5-formyl-2-methoxybenzoate typically involves the bromination of a precursor compound, followed by formylation and esterification reactions. One common method starts with the bromination of 2-methoxybenzoic acid to introduce the bromine atom at the 3-position. This is followed by formylation at the 5-position using a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). Finally, the carboxylic acid group is esterified using methanol and an acid catalyst to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-bromo-5-formyl-2-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and catalysts (e.g., palladium).
Oxidation: Potassium permanganate, water, and acidic conditions.
Reduction: Sodium borohydride, methanol, and mild temperatures.
Major Products:
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Methyl 3-bromo-5-carboxy-2-methoxybenzoate.
Reduction: Methyl 3-bromo-5-hydroxymethyl-2-methoxybenzoate.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 3-bromo-5-formyl-2-methoxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins .
Wirkmechanismus
The mechanism of action of Methyl 3-bromo-5-formyl-2-methoxybenzoate involves its interaction with specific molecular targets. The bromine atom and formyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The methoxy group enhances its solubility and stability, facilitating its use in various applications .
Vergleich Mit ähnlichen Verbindungen
- Methyl 2-bromo-5-methoxybenzoate
- Methyl 3-bromo-4-methoxybenzoate
- Methyl 3-bromo-2-formyl-5-methoxybenzoate
Comparison: Methyl 3-bromo-5-formyl-2-methoxybenzoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. Compared to Methyl 2-bromo-5-methoxybenzoate, the formyl group at the 5-position introduces additional reactivity, allowing for more diverse chemical transformations. The presence of the methoxy group enhances its solubility and stability compared to other similar compounds .
Eigenschaften
Molekularformel |
C10H9BrO4 |
|---|---|
Molekulargewicht |
273.08 g/mol |
IUPAC-Name |
methyl 3-bromo-5-formyl-2-methoxybenzoate |
InChI |
InChI=1S/C10H9BrO4/c1-14-9-7(10(13)15-2)3-6(5-12)4-8(9)11/h3-5H,1-2H3 |
InChI-Schlüssel |
JVTXNKLIUXRNNQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1Br)C=O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


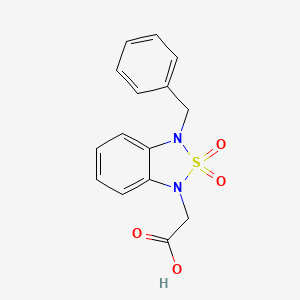
![5-tert-butyl3a-ethylhexahydro-1H-thieno[3,4-c]pyrrole-3a,5-dicarboxylate](/img/structure/B13546772.png)
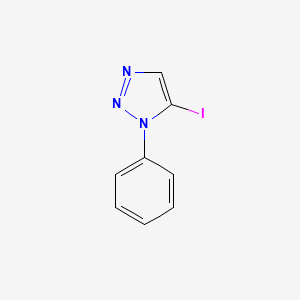
![4-Azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B13546786.png)

![4-[1-(4-Fluorophenyl)pyrrolidin-3-yl]piperidinedihydrochloride](/img/structure/B13546798.png)
![2,6-dihydro-4H-furo[3,4-c]pyrazol-3-amine](/img/structure/B13546807.png)
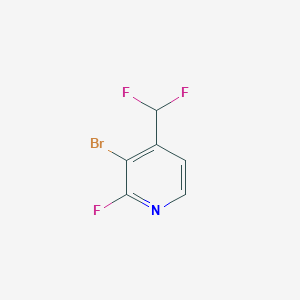
![[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13546825.png)
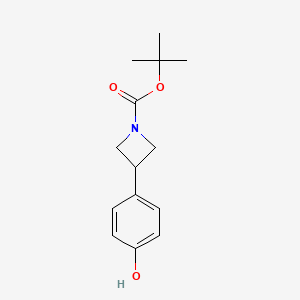
![(7S,8aS)-7-hydroxy-octahydropyrrolo[1,2-a]pyrazin-1-one](/img/structure/B13546839.png)
![Methyl1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylatehydrochloride](/img/structure/B13546843.png)
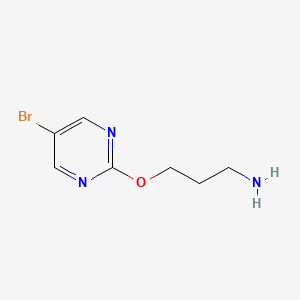
aminehydrochloride](/img/structure/B13546862.png)
